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molecular formula C6H13N3O B8568920 4-Carbamoyl-aminopiperidine

4-Carbamoyl-aminopiperidine

Cat. No. B8568920
M. Wt: 143.19 g/mol
InChI Key: XBOCMRIDGWVTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07223757B2

Procedure details

A solution of the 4-amino-piperidine compound (˜50–100 mmol) in 5 ml MeOH is cooled to 0° C. Then ˜10 equivalent of Huenigs base and ˜3 equivalent of carbamoyl chloride are added. The vial is shaken once and allowed to stand at ambient temperature overnight. Evaporation of volatiles and purification by prep. HPLC gives the 4-carbamoyl-aminopiperidine compounds.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.CC[N:10](C(C)C)C(C)C.[C:17](Cl)(=[O:19])[NH2:18]>CO>[C:17]([CH:2]1[CH2:7][CH2:6][N:5]([NH2:10])[CH2:4][CH2:3]1)(=[O:19])[NH2:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CCNCC1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
The vial is shaken once
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of volatiles and purification by prep

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(N)(=O)C1CCN(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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